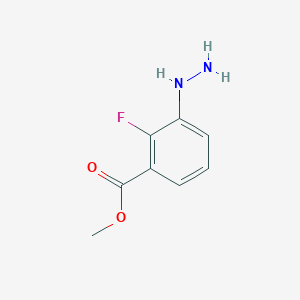
Methyl 2-fluoro-3-hydrazinylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-fluoro-3-hydrazinylbenzoate: is a chemical compound with the molecular formula C8H9FN2O2 and a molecular weight of 184.17 g/mol . It is primarily used in scientific research and is known for its unique structural properties, which include a fluorine atom and a hydrazinyl group attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-3-hydrazinylbenzoate typically involves the following steps:
Nitration: Starting from o-methylphenol, a nitration reaction is carried out to selectively generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The intermediate is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene.
Fluorination: Fluorination of 2-chloro-3-nitrotoluene yields 2-fluoro-3-nitrotoluene.
Oxidation: The methyl group is oxidized under the action of an oxidant to form 2-fluoro-3-nitrobenzoic acid.
Hydrazinylation: Finally, the nitro group is reduced to a hydrazinyl group, and the esterification with methanol produces this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-fluoro-3-hydrazinylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Azo or azoxy compounds.
Reduction: Amines.
Substitution: Substituted benzoates.
Scientific Research Applications
Methyl 2-fluoro-3-hydrazinylbenzoate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-3-hydrazinylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
- Methyl 2-fluoro-3-nitrobenzoate
- Methyl 2-chloro-3-hydrazinylbenzoate
- Methyl 2-fluoro-3-aminobenzoate
Comparison: Methyl 2-fluoro-3-hydrazinylbenzoate is unique due to the presence of both a fluorine atom and a hydrazinyl group. This combination imparts distinct chemical and biological properties, making it more versatile in research applications compared to its analogs. The fluorine atom enhances the compound’s stability and reactivity, while the hydrazinyl group allows for specific interactions with biological targets .
Biological Activity
Methyl 2-fluoro-3-hydrazinylbenzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines its biological activity, including mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its hydrazine functional group, which is known for contributing to the biological activity of various compounds. The presence of a fluoro group can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its pharmacokinetic properties.
-
Inhibition of Enzymatic Activity :
- Compounds with hydrazine moieties often exhibit inhibitory effects on various enzymes, including histone demethylases (KDMs). This inhibition can lead to increased levels of histone methylation, which is crucial in regulating gene expression and cellular function.
- Antimicrobial Activity :
Efficacy Studies
The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds:
Case Studies
-
Antiproliferative Effects :
- A study on methyl 4-hydrazinylbenzoate showed significant antiproliferative effects on KYSE-150 esophageal cancer cells with an observed GI50 in the low micromolar range. This suggests that this compound may share similar properties due to structural similarities.
- Histone Modification :
Properties
Molecular Formula |
C8H9FN2O2 |
|---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
methyl 2-fluoro-3-hydrazinylbenzoate |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)5-3-2-4-6(11-10)7(5)9/h2-4,11H,10H2,1H3 |
InChI Key |
XFJUIHRFJZDQEU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)NN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















